

Application Notes and Protocols: Solubility of Z-D-Dap-OH

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Compound of Interest

Compound Name: Z-D-Dap-OH

Cat. No.: B554799

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Introduction

Z-D-Dap-OH, also known as N- α -Carbobenzoxycarboxylic acid, is a protected amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. Its defined stereochemistry and the presence of the benzyloxycarbonyl (Z) protecting group make it a valuable building block for introducing a D-configured diaminopropionic acid residue into peptide chains. Understanding the solubility of **Z-D-Dap-OH** in various solvents is paramount for its effective handling, purification, and utilization in synthetic protocols. This document provides a detailed overview of its anticipated solubility, a comprehensive protocol for experimental solubility determination, and relevant workflow diagrams.

Physicochemical Properties of Z-D-Dap-OH

A summary of the key physicochemical properties of **Z-D-Dap-OH** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄	[1]
Molecular Weight	238.24 g/mol	[1]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	~240 °C (decomposition)	[2][3]
CAS Number	62234-37-1	[2]

Qualitative Solubility of Z-D-Dap-OH

While specific quantitative solubility data for **Z-D-Dap-OH** is not readily available in the literature, a qualitative assessment can be made based on the general solubility characteristics of Z-protected amino acids and structurally similar compounds. The presence of both a polar carboxylic acid and a protected amine, alongside the aromatic Z-group, results in moderate polarity.

Solvent	Predicted Solubility	Rationale
Water	Sparingly Soluble	The polar carboxylic acid and amino groups may allow for some interaction with water, but the hydrophobic benzyloxycarbonyl group will limit extensive solubility.
Methanol (MeOH)	Soluble	The polar protic nature of methanol is expected to effectively solvate the polar functional groups of Z-D-Dap-OH.
Ethanol (EtOH)	Soluble	Similar to methanol, ethanol's polarity should facilitate the dissolution of Z-D-Dap-OH.
Dimethyl Sulfoxide (DMSO)	Soluble	As a highly polar aprotic solvent, DMSO is anticipated to be an excellent solvent for Z-D-Dap-OH.
Dimethylformamide (DMF)	Soluble	DMF is another polar aprotic solvent commonly used for dissolving protected amino acids and is expected to be effective.
Dichloromethane (DCM)	Slightly Soluble	The lower polarity of DCM may limit its ability to fully solvate the polar functional groups of Z-D-Dap-OH.
Acetonitrile (ACN)	Slightly Soluble	Acetonitrile, being less polar than DMSO or DMF, is expected to show moderate to low solvating power for this compound.

Acetone

Slightly Soluble

Similar to other less polar organic solvents, acetone is likely to be a modest solvent for Z-D-Dap-OH.

Note: Solubility can often be enhanced by gentle heating and sonication.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a reliable method to determine the saturation solubility of **Z-D-Dap-OH** in a chosen solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of **Z-D-Dap-OH** in a specific solvent at a controlled temperature.

Materials:

- **Z-D-Dap-OH** (solid, high purity)
- Solvent of interest (e.g., Water, DMSO, Methanol)
- Analytical balance (readable to at least 0.1 mg)
- Vials with screw caps (e.g., 2 mL or 4 mL)
- Magnetic stirrer and stir bars or a vortex mixer
- Constant temperature bath or incubator
- Centrifuge
- Calibrated pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

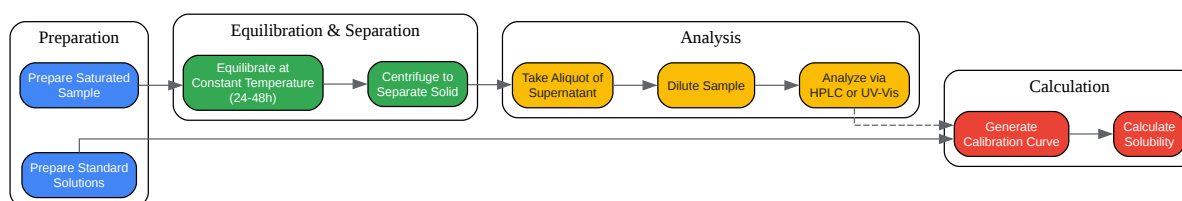
- Volumetric flasks

Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of **Z-D-Dap-OH** and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
 - Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution. These will be used to create a calibration curve.
- Sample Preparation and Equilibration:
 - Add an excess amount of solid **Z-D-Dap-OH** to a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
 - Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
 - Tightly cap the vial to prevent solvent evaporation.
 - Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
 - Stir the suspension vigorously using a magnetic stirrer for a predetermined equilibration time (typically 24-48 hours) to ensure that the solution has reached saturation.
- Sample Clarification:
 - After the equilibration period, stop the stirring and allow the excess solid to settle.
 - To completely remove any undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom of the vial.

- Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
- Analyze the diluted sample and the standard solutions using HPLC or a UV-Vis spectrophotometer. For HPLC, an isocratic method with a suitable C18 column and a mobile phase such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point. The UV detector should be set to a wavelength where **Z-D-Dap-OH** has a strong absorbance (e.g., around 254 nm due to the aromatic ring).
- Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
- Determine the concentration of **Z-D-Dap-OH** in the diluted sample by interpolating its analytical signal on the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
 - The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow

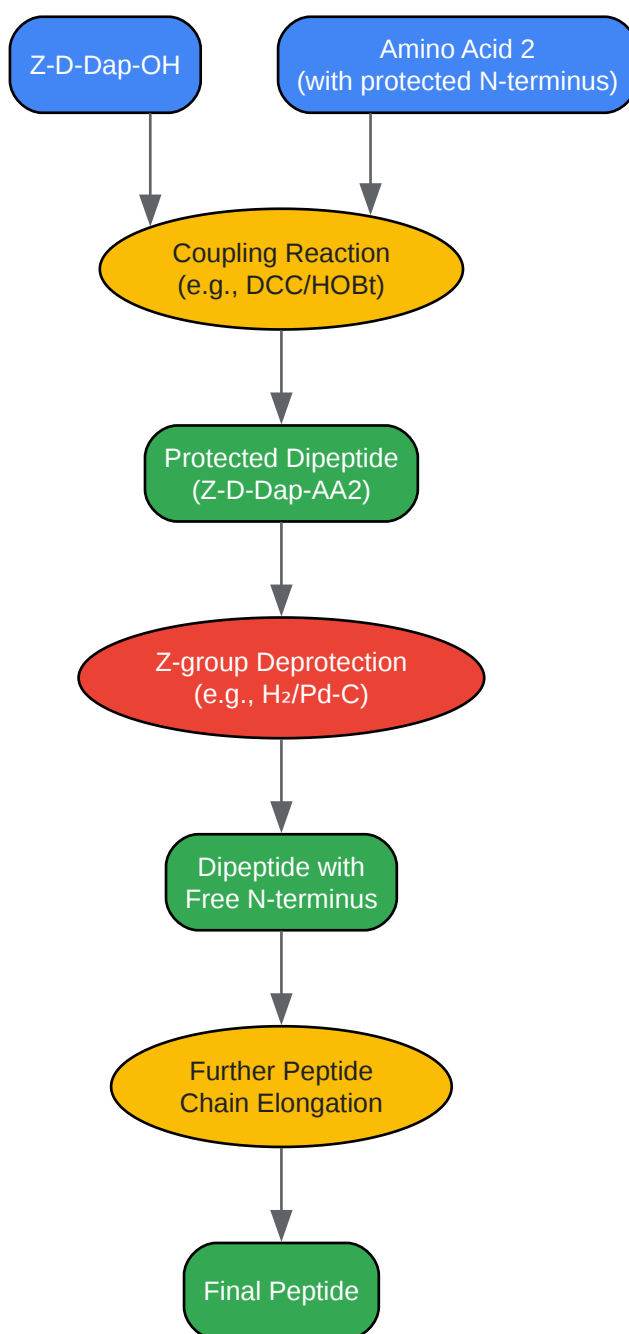


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Caption: Experimental workflow for determining the quantitative solubility of **Z-D-Dap-OH**.

Role in Peptide Synthesis

Z-D-Dap-OH is primarily used as a building block in peptide synthesis. The Z-group protects the alpha-amino group, allowing for the selective formation of a peptide bond with the free carboxyl group of another amino acid. The side-chain amino group can either be protected with an orthogonal protecting group for later modification or remain free for specific coupling reactions.



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Caption: Simplified pathway for the incorporation of **Z-D-Dap-OH** into a peptide chain.

Safety and Handling

Z-D-Dap-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This document provides essential information regarding the solubility of **Z-D-Dap-OH**. While qualitative predictions suggest solubility in polar organic solvents, the detailed experimental protocol provided will enable researchers to determine precise quantitative solubility data in their specific solvent systems. This information is critical for the successful application of **Z-D-Dap-OH** in research and development, particularly in the field of peptide chemistry.

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References

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